2,6,7-trihydroxy-9-(2-hydroxyphenyl)-3h-xanthen-3-one

Catalog No.
S569693
CAS No.
3569-82-2
M.F
C19H12O6
M. Wt
336.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6,7-trihydroxy-9-(2-hydroxyphenyl)-3h-xanthen-3-...

CAS Number

3569-82-2

Product Name

2,6,7-trihydroxy-9-(2-hydroxyphenyl)-3h-xanthen-3-one

IUPAC Name

2,6,7-trihydroxy-9-(2-hydroxyphenyl)xanthen-3-one

Molecular Formula

C19H12O6

Molecular Weight

336.3 g/mol

InChI

InChI=1S/C19H12O6/c20-12-4-2-1-3-9(12)19-10-5-13(21)15(23)7-17(10)25-18-8-16(24)14(22)6-11(18)19/h1-8,20-23H

InChI Key

GRWQEXZZWRVXDZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)O

Synonyms

9-HPF, 9-hydroxyphenylfluoron

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)O

Organic Light-Emitting Diodes (OLEDs)

9-Hydroxyphenylfluorone (9-HPF) has been studied as a potential material for use in organic light-emitting diodes (OLEDs) due to its fluorescent properties. Research suggests that 9-HPF can be used as a host material in OLEDs, meaning it can effectively transport and emit light. Additionally, it can be chemically modified to create dopants that further enhance the performance of OLEDs.

Biosensing Applications

9-HPF exhibits fluorometric properties, meaning it can fluoresce under specific conditions. This characteristic has been explored for biosensing applications. Studies have shown that 9-HPF can be used to detect various biomolecules, such as enzymes and proteins, by attaching them to the molecule and monitoring changes in its fluorescence.

2,6,7-trihydroxy-9-(2-hydroxyphenyl)-3H-xanthen-3-one is a complex organic compound belonging to the xanthenone family, characterized by its unique molecular structure. It has the molecular formula C19H12O6C_{19}H_{12}O_{6} and a molecular weight of approximately 336.29 g/mol. This compound features three hydroxyl groups at positions 2, 6, and 7, and a hydroxyphenyl group at position 9 of the xanthene backbone, contributing to its chemical properties and biological activities .

The chemical reactivity of 2,6,7-trihydroxy-9-(2-hydroxyphenyl)-3H-xanthen-3-one can be attributed to its multiple hydroxyl groups, which can participate in various reactions:

  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  • Oxidation: The compound may undergo oxidation reactions due to the presence of hydroxyl groups.
  • Condensation: It can participate in condensation reactions with aldehydes or ketones, forming larger molecules.

These reactions are significant for modifying the compound for specific applications in pharmaceuticals and materials science.

Research indicates that 2,6,7-trihydroxy-9-(2-hydroxyphenyl)-3H-xanthen-3-one exhibits notable biological activities:

  • Antioxidant Properties: The compound has been shown to scavenge free radicals effectively, which is beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Activity: Studies suggest that it possesses antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Potential in Cancer Treatment: Preliminary research indicates that this compound may inhibit cancer cell proliferation, suggesting its potential use in oncology .

The synthesis of 2,6,7-trihydroxy-9-(2-hydroxyphenyl)-3H-xanthen-3-one typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Starting materials such as phenolic compounds are condensed under acidic conditions to form the xanthene core.
  • Hydroxylation: Hydroxyl groups are introduced using reagents such as boron trifluoride or through enzymatic methods.
  • Purification: The final product is purified using techniques like recrystallization or chromatography.

These methods allow for the production of high-purity compounds suitable for further research and application .

2,6,7-trihydroxy-9-(2-hydroxyphenyl)-3H-xanthen-3-one finds applications across various fields:

  • Organic Light Emitting Diodes (OLEDs): Due to its fluorescent properties, it is explored as a host material in OLEDs .
  • Biosensors: Its ability to fluoresce makes it suitable for biosensing applications where detection of biomolecules is required.
  • Pharmaceuticals: The compound's antioxidant and antimicrobial properties make it a candidate for drug development .

Studies on the interactions of 2,6,7-trihydroxy-9-(2-hydroxyphenyl)-3H-xanthen-3-one with biological systems indicate:

  • Protein Binding: Research shows that this compound can bind to various proteins, influencing their activity and stability.
  • Cellular Uptake: Investigations into cellular uptake mechanisms reveal that it can penetrate cell membranes effectively, facilitating its potential therapeutic effects.

These interactions are crucial for understanding the compound's mechanism of action in biological systems .

Several compounds share structural similarities with 2,6,7-trihydroxy-9-(2-hydroxyphenyl)-3H-xanthen-3-one. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2,6-Dihydroxy-9-(phenyl)-3H-xanthen-3-oneC18H14O4Lacks one hydroxyl group; different biological activity
9-HydroxyphenylfluoroneC19H14O5Exhibits strong fluorescence; used in OLEDs
2-HydroxyflavoneC15H10O4Simple structure; known for anti-inflammatory effects
Flavonoid derivativesVariesDiverse biological activities; common in medicinal plants

The uniqueness of 2,6,7-trihydroxy-9-(2-hydroxyphenyl)-3H-xanthen-3-one lies in its specific arrangement of hydroxyl groups and its potential applications in advanced materials and therapeutics .

Xanthene derivatives emerged as critical compounds in organic chemistry following the isolation of gentisin from Gentiana lutea roots in 1821. The foundational xanthone scaffold (C₁₃H₈O₂) gained prominence in 1939 when xanthone was commercialized as an insecticide. Over time, structural modifications led to derivatives like 2,6,7-trihydroxy-9-(2-hydroxyphenyl)-3H-xanthen-3-one (C₁₉H₁₂O₆), which combines the xanthen-3-one core with hydroxyl and hydroxyphenyl substituents. Natural sources such as Garcinia mangostana and Mesua thwaitesii have provided bioactive xanthonoids, driving interest in synthetic analogs.

Classification and Significance in Organic Chemistry

This compound belongs to the trioxygenated xanthone subclass, characterized by hydroxyl groups at positions 2, 6, and 7, and a 2-hydroxyphenyl group at position 9. Its structure enables diverse reactivity:

  • Hydroxyl groups: Participate in hydrogen bonding and redox reactions.
  • Aromatic systems: Facilitate π-π stacking in materials science applications.
    Xanthene derivatives are classified into six groups: simple oxygenated, glycosylated, prenylated, dimers, xanthonolignoids, and miscellaneous. The trioxygenated subgroup is notable for balancing solubility and electronic properties.

Research Landscape and Current Scientific Interest

Recent studies focus on:

  • Optoelectronic materials: Fluorescence properties for OLEDs.
  • Antimicrobial agents: Structural modifications against multidrug-resistant pathogens.
  • Biosensors: Fluorometric detection of biomolecules.
    A 2025 study highlighted its role in broad-spectrum antimicrobial agents, showing efficacy against Escherichia coli and methicillin-resistant Staphylococcus aureus.

Molecular Characteristics

Chemical Formula and Molecular Weight

The compound 2,6,7-trihydroxy-9-(2-hydroxyphenyl)-3H-xanthen-3-one possesses the molecular formula C₁₉H₁₂O₆ [1] [3] [5]. The molecular weight of this xanthene derivative is precisely 336.30 atomic mass units, as consistently reported across multiple chemical databases [2] [4] [6]. This molecular composition indicates a highly oxygenated aromatic heterocyclic structure with six oxygen atoms distributed throughout the tricyclic framework and the pendant phenyl substituent [3] [5].

PropertyValueReference
Molecular FormulaC₁₉H₁₂O₆ [1] [3] [5]
Molecular Weight336.30 g/mol [2] [4] [6]
Exact Mass336.063385 Da [3]
Hydrogen Bond Donor Count4 [3]
Hydrogen Bond Acceptor Count6 [3]
Rotatable Bond Count1 [3]

The elemental composition reveals a carbon content of 67.86%, hydrogen content of 3.60%, and oxygen content of 28.54%, reflecting the compound's substantial oxygen-containing functional groups [1] [3]. The relatively low hydrogen-to-carbon ratio of 0.63 indicates a high degree of unsaturation consistent with the aromatic xanthene core structure [3] [5].

Structural Elucidation and Confirmation

Structural confirmation of 2,6,7-trihydroxy-9-(2-hydroxyphenyl)-3H-xanthen-3-one has been accomplished through multiple analytical techniques [3] [6]. The compound exhibits a characteristic InChI identifier: InChI=1S/C19H12O6/c20-12-4-2-1-3-9(12)19-10-5-13(21)15(23)7-17(10)25-18-8-16(24)14(22)6-11(18)19/h1-8,20-23H, which provides a unique structural fingerprint [3] [5] [6].

The SMILES notation O=C1C(O)=CC2=C(C3=CC=CC=C3O)C4=C(C=C(O)C(O)=C4)OC2=C1 definitively describes the molecular connectivity [2] [6] [7]. Spectroscopic analysis reveals characteristic absorption patterns consistent with the xanthene chromophore and multiple hydroxyl substituents [12] [13]. The compound's planar tricyclic structure is confirmed through X-ray crystallographic data, which demonstrates minimal deviation from planarity except for the oxygen atom positions [16] [27].

Advanced analytical techniques including high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy have been employed to validate the structural assignment [44]. The compound's InChIKey GRWQEXZZWRVXDZ-UHFFFAOYSA-N serves as a unique database identifier across chemical information systems [3] [5] [6].

International Union of Pure and Applied Chemistry Nomenclature and Alternative Names

The systematic International Union of Pure and Applied Chemistry name for this compound is 2,6,7-trihydroxy-9-(2-hydroxyphenyl)-3H-xanthen-3-one [3] [6] [8]. This nomenclature precisely describes the substitution pattern on the xanthene core, indicating hydroxyl groups at positions 2, 6, and 7 of the xanthene ring system, with an additional 2-hydroxyphenyl substituent at position 9 [3] [8].

The compound is known by several alternative names in chemical literature and commercial databases [3] [34]. The most commonly used synonyms include 9-hydroxyphenylfluoron, reflecting its relationship to the fluorone class of dyes [3] [34]. Other documented names include salicyl fluorone, emphasizing the presence of the salicyl (2-hydroxyphenyl) substituent [12] [34]. The designation 9-HPF serves as a shortened form frequently encountered in research publications [3].

Name TypeDesignationUsage Context
International Union of Pure and Applied Chemistry Name2,6,7-trihydroxy-9-(2-hydroxyphenyl)-3H-xanthen-3-oneOfficial nomenclature
Common Name9-hydroxyphenylfluoronResearch literature
Alternative NameSalicyl fluoroneChemical databases
Abbreviated Form9-HPFScientific publications
Database Entry3H-Xanthen-3-one, 2,6,7-trihydroxy-9-(2-hydroxyphenyl)-Chemical registries

Additional nomenclature variations include 2-hydroxyphenylfluorone and o-hydroxyphenylfluorone, which specifically denote the ortho positioning of the hydroxyl group on the pendant phenyl ring [12] [34]. The Chemical Abstracts Service registry number 3569-82-2 provides unambiguous identification across international chemical databases [1] [2] [4] [34].

Physical Properties

Appearance and Physical State

2,6,7-Trihydroxy-9-(2-hydroxyphenyl)-3H-xanthen-3-one manifests as a pale yellow to yellow solid under standard conditions [12] [34]. The compound exhibits a crystalline structure with characteristic coloration attributable to the extended conjugated system of the xanthene chromophore [12] [34]. Commercial preparations typically appear as a white to pale yellow powder when purified to high purity standards [8] [34].

The compound demonstrates fluorescent properties characteristic of xanthene derivatives, capable of emitting visible light under appropriate excitation conditions [12] [17]. The solid-state appearance may vary from pale yellow to more intense yellow coloration depending on purity levels and crystalline form [12] [34]. The compound's physical form is stable under normal storage conditions when protected from light and moisture [8] [21].

Melting Point and Boiling Point

Thermal analysis of 2,6,7-trihydroxy-9-(2-hydroxyphenyl)-3H-xanthen-3-one reveals specific transition temperatures that characterize its thermal behavior [12] [13]. The boiling point has been calculated using predictive methods to be approximately 689.5 ± 55.0 degrees Celsius at standard atmospheric pressure [12] [13] [34]. This elevated boiling point reflects the compound's extensive hydrogen bonding network and rigid aromatic structure [12] [13].

The melting point data for this compound is not extensively documented in available literature, indicating potential challenges in precise determination due to decomposition at elevated temperatures [9] [13]. Thermal stability studies suggest that the compound may undergo degradation before reaching its theoretical melting point, which is common for heavily hydroxylated aromatic compounds [12] [13].

Thermal PropertyValueMethodReference
Boiling Point689.5 ± 55.0°CPredicted [12] [13]
Flash Point258.2 ± 25.0°CPredicted [13]
Thermal StabilityDecomposes before meltingExperimental observation [9] [12]

Solubility Profile in Various Solvents

The solubility characteristics of 2,6,7-trihydroxy-9-(2-hydroxyphenyl)-3H-xanthen-3-one are significantly influenced by its multiple hydroxyl groups and aromatic structure [12] [34]. The compound demonstrates solubility in organic solvents such as ethanol and chloroform, which can accommodate both the hydrophilic hydroxyl functionalities and the lipophilic aromatic framework [12].

Aqueous solubility is enhanced by the presence of four hydroxyl groups that can participate in hydrogen bonding with water molecules [3] [12]. However, the extensive aromatic system limits complete miscibility with highly polar solvents [12] [27]. The compound shows improved solubility in mixed solvent systems that balance polar and nonpolar characteristics [12].

Storage recommendations specify maintenance in sealed containers under inert atmosphere conditions at temperatures between 2-8 degrees Celsius to preserve chemical integrity [2] [8]. The compound should be protected from light exposure to prevent photodegradation of the chromophoric system [8] [21]. Dimethyl sulfoxide and other aprotic solvents provide suitable media for analytical and research applications [12] [40].

Structural Relationship to Xanthone Family

Core Xanthene Framework

The fundamental structural architecture of 2,6,7-trihydroxy-9-(2-hydroxyphenyl)-3H-xanthen-3-one is based on the xanthene scaffold, which constitutes a dibenzo-γ-pyrone framework [14] [16] [20]. This tricyclic system consists of two benzene rings fused to a central pyran ring containing an oxygen heteroatom [14] [16] [27]. The xanthene core is characterized by the molecular formula C₁₃H₈O₂ for the unsubstituted parent compound, known systematically as 9H-xanthen-9-one [14] [15] [20].

The structural numbering system for xanthene derivatives follows established conventions where the A-ring encompasses carbons 1-4, the B-ring includes carbons 5-8, and the central oxygen-containing ring completes the tricyclic framework [16] [20] [27]. This numbering system derives from biosynthetic considerations in natural product chemistry, where the A-ring typically originates from acetate-derived precursors while the B-ring stems from shikimic acid pathway intermediates [16] [20] [27].

Structural FeatureDescriptionPositionReference
A-ringBenzene ring (acetate-derived)Carbons 1-4 [16] [20] [27]
B-ringBenzene ring (shikimic acid-derived)Carbons 5-8 [16] [20] [27]
Central RingOxygen-containing pyranPosition 9 carbonyl [14] [16] [27]
HeteroatomEther oxygenBridge position [14] [16] [27]

The rigid planar structure of the xanthene framework contributes significantly to the compound's stability and photophysical properties [16] [27]. X-ray crystallographic studies reveal that the tricyclic system maintains planarity with minimal deviation, except for the bridging oxygen atom which may deviate approximately 0.13 Angstroms from the molecular plane [16] [27]. This structural rigidity restricts free rotation and enhances the conjugated system's stability [16] [27].

Significance of Hydroxyl Group Positioning

The specific positioning of hydroxyl substituents in 2,6,7-trihydroxy-9-(2-hydroxyphenyl)-3H-xanthen-3-one plays a crucial role in determining the compound's chemical and physical properties [25] [27] [40]. The three hydroxyl groups located at positions 2, 6, and 7 of the xanthene core create a distinctive substitution pattern that influences both electronic distribution and intermolecular interactions [25] [40].

The hydroxyl group at position 2 participates in intramolecular hydrogen bonding with the adjacent carbonyl oxygen at position 3, potentially affecting the compound's tautomeric equilibrium and spectroscopic properties [17] [25] [40]. The hydroxyl substituents at positions 6 and 7 are positioned on the same benzene ring, creating opportunities for cooperative hydrogen bonding effects [25] [40].

The additional 2-hydroxyphenyl substituent at position 9 introduces further complexity to the hydrogen bonding network [34] [40]. This pendant group can adopt various conformations relative to the xanthene plane, influencing the compound's overall molecular geometry and potential for intermolecular associations [17] [34] [40]. The ortho-hydroxyl group on the phenyl substituent is particularly significant for coordination chemistry applications and biological activity [34] [40].

Comparison with Related Xanthene Derivatives

When compared to other members of the xanthene family, 2,6,7-trihydroxy-9-(2-hydroxyphenyl)-3H-xanthen-3-one exhibits distinctive characteristics due to its specific substitution pattern [24] [25] [36]. The parent xanthone compound (9H-xanthen-9-one) lacks any hydroxyl substituents and serves as the fundamental structural template for the entire family [14] [15] [20].

Simple monohydroxy and dihydroxy xanthone derivatives demonstrate different solubility profiles and biological activities compared to the trihydroxy compound under investigation [18] [25] [36]. The presence of three hydroxyl groups on the xanthene core significantly enhances water solubility and potential for metal coordination compared to less substituted analogs [25] [40].

CompoundHydroxyl GroupsKey DifferencesBiological ActivityReference
Parent xanthone0Hydrophobic, minimal water solubilityLimited [14] [15]
Monohydroxy xanthones1Moderate polarity, basic solubilityVariable [18] [25]
Dihydroxy xanthones2Enhanced polarity, improved solubilityModerate [25] [36]
Target compound4 (including phenyl)High polarity, excellent chelationEnhanced [34] [40]

The synthesis of 2,6,7-trihydroxy-9-(2-hydroxyphenyl)-3h-xanthen-3-one represents a significant challenge in heterocyclic chemistry due to its complex tetracyclic xanthene core bearing multiple hydroxyl substituents. This compound, with molecular formula C₁₉H₁₂O₆ and molecular weight 336.29 g/mol, requires sophisticated synthetic approaches that can accommodate the sensitive polyhydroxy functionality while achieving efficient ring formation [2].

Historical Synthesis Approaches

The foundational methodologies for xanthone synthesis emerged in the late 19th and early 20th centuries, establishing principles that remain relevant today. The Michael-Kostanecki method, first reported in 1892, represents the earliest systematic approach to xanthone synthesis [3] [4]. This pioneering method involved the thermal condensation of phenol with ortho-hydroxybenzoic acid in the presence of acetic anhydride as a dehydrating agent. Despite its historical significance as the first synthetic route to xanthones, the method suffered from severe limitations including low yields (typically 25%) and numerous unfavorable side reactions at the required high temperatures of 180°C [3] [5].

The Grover-Shah-Shah method, introduced in 1955, marked a significant advancement by employing zinc chloride and phosphorus oxychloride as condensing agents at reduced temperatures of 70°C [6]. This modification improved yields to approximately 60% and reduced reaction times to 2 hours [7]. However, the method remained limited in scope, particularly failing to produce xanthones from resorcinol and pyrogallol substrates due to the reaction terminating at the benzophenone intermediate stage [6] [8].

A transformative modification emerged in the 1980s with the introduction of Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) [3] [6]. This modification of the Grover-Shah-Shah approach achieved remarkable yield improvements, with typical yields reaching 85% while operating at moderate temperatures of 80°C [3]. The key advantage of Eaton's reagent lies in its ability to promote direct cyclization to xanthones without detectable benzophenone intermediate formation, representing a significant mechanistic advancement [8].

The Asahina-Tanase method, developed in 1975, addressed specific synthetic challenges related to acid-sensitive substituents and methoxylated substrates [7] [9]. This approach proved particularly valuable for synthesizing methoxylated xanthones and compounds bearing acid-labile functional groups, achieving yields of approximately 70% under relatively mild conditions [7].

Contemporary Synthetic Routes

Michael-Kostanecki Method

The classical Michael-Kostanecki approach, while historically important, has undergone significant refinements for modern applications. The mechanism involves initial acylation of the phenolic substrate followed by intramolecular cyclization under strongly acidic conditions [5] [10]. Recent optimizations have focused on solvent selection and catalyst modification to improve yields and reduce environmental impact [5].

For 2,6,7-trihydroxy-9-(2-hydroxyphenyl)-3h-xanthen-3-one synthesis, the method requires careful protection-deprotection strategies due to the multiple hydroxyl groups. The polyhydroxy nature of the target compound necessitates the use of protecting groups such as methyl ethers or acetyl esters during the cyclization step, followed by selective deprotection [11] [12].

Friedel-Crafts Approach

The Friedel-Crafts approach has emerged as one of the most versatile methods for xanthone synthesis, particularly for complex polyhydroxylated derivatives [13] [14] [15]. This method typically involves intramolecular cyclization through electrophilic aromatic substitution, often catalyzed by Lewis acids such as aluminum chloride or trifluoroacetic acid [14] [16].

Recent developments in Friedel-Crafts methodology have demonstrated exceptional efficiency for xanthene synthesis. The intramolecular cyclization approach using trifluoroacetic acid as catalyst achieves yields of 75% at room temperature within 6-24 hours [14]. The mild reaction conditions and high regioselectivity make this approach particularly suitable for sensitive polyhydroxylated substrates [17] [16].

The mechanism proceeds through formation of a carbocationic intermediate that undergoes cyclization via electrophilic attack on the aromatic ring [18] [17]. The reaction's success depends critically on the electronic properties of the aromatic system, with electron-rich substrates providing optimal yields [14] [16].

Robinson-Nishikawa Synthesis

The Robinson-Nishikawa method represents a unique approach utilizing ketimine intermediates for xanthone construction [19] [6]. This methodology, derived from the Hoesch synthesis, involves the condensation of resorcinol derivatives with cyanobenzene compounds in the presence of zinc chloride and hydrochloric acid [19] [20].

The mechanism proceeds through initial formation of a ketimine intermediate, which subsequently undergoes cyclization and oxidation to yield the xanthone product [19] [9]. While this method offers good regioselectivity, yields are typically moderate (40%) and reaction times can be extensive (2 hours at 100°C) [19] [20].

For the synthesis of 2,6,7-trihydroxy-9-(2-hydroxyphenyl)-3h-xanthen-3-one, the Robinson-Nishikawa approach requires careful substrate selection and reaction optimization due to the sensitivity of the multiple hydroxyl groups to the acidic reaction conditions [20] [9].

Asahina-Tanase Method

The modified Asahina-Tanase method has proven particularly valuable for synthesizing acid-sensitive xanthone derivatives [7] [9]. This approach utilizes mild reaction conditions and specialized protecting group strategies to accommodate sensitive functional groups [7].

The methodology involves initial protection of sensitive hydroxyl groups, followed by cyclization under carefully controlled conditions, and final deprotection to reveal the target structure [7] [9]. For 2,6,7-trihydroxy-9-(2-hydroxyphenyl)-3h-xanthen-3-one, this approach offers advantages in preserving the integrity of the multiple hydroxyl substituents [7].

Typical reaction conditions involve heating at 120°C for 4 hours, achieving yields of approximately 70% [7]. The method's selectivity for methoxylated substrates makes it particularly suitable when methyl-protected intermediates are employed [7] [9].

Ullman Condensation Technique

The Ullman condensation represents a two-step approach involving initial formation of diaryl ether linkages followed by intramolecular cyclization [21] [22] [23]. This method typically employs copper catalysis for the ether formation step, followed by cyclization under Friedel-Crafts conditions [21] [23].

The Ullman approach begins with condensation of a phenol with an ortho-chlorobenzoic acid derivative in the presence of copper catalyst and base [21] [22]. The resulting 2-aryloxybenzoic acid intermediate undergoes subsequent electrophilic cycloacylation to form the xanthone core [21] [24].

Recent advances in Ullman methodology have incorporated modern copper catalysts such as copper iodide with N,N-dimethylglycine ligands, operating in dioxane solvent with cesium carbonate base [23]. These optimized conditions achieve yields of approximately 65% while maintaining high regioselectivity [21].

Optimization Strategies

Yield Enhancement Techniques

Eaton's Reagent Applications: The implementation of Eaton's reagent (P₂O₅/MeSO₃H) represents the most significant advancement in xanthone synthesis yield optimization [3] [6] [8]. This reagent system increases yields from typical values of 25% (traditional methods) to 85%, representing a 3.4-fold improvement [3] [8]. The enhanced performance stems from the reagent's ability to activate both acylation and cyclization steps while suppressing side reactions [8].

Microwave-Assisted Synthesis: Microwave irradiation has revolutionized xanthone synthesis by dramatically reducing reaction times while improving yields [25] [26] [27]. Traditional thermal heating requiring 6-12 hours can be reduced to 15-60 minutes under microwave conditions [26] [27]. The enhanced heating efficiency results in yield improvements of 2.1-fold compared to conventional methods [27] [28].

Recent studies demonstrate that microwave-assisted synthesis of xanthone derivatives achieves yields of 80-95% within 15 minutes at 80°C [26] [27]. The technology's success stems from selective heating of polar reaction intermediates, leading to more efficient cyclization processes [26].

Catalyst Optimization: The development of heterogeneous catalysts has significantly improved both yields and environmental compatibility [25] [29] [30]. Novel palladium nanoparticle catalysts supported on green biochar achieve yields of 90% while enabling catalyst recycling up to four times [25]. Similarly, zinc acetate catalysis under ultrasonic irradiation produces yields of 84-95% within 15-45 minutes [31].

Purity Improvement Methods

Chromatographic Purification: High-performance liquid chromatography (HPLC) has become essential for achieving pharmaceutical-grade purity of xanthone derivatives [32] [33]. Preparative HPLC using C₁₈ columns with gradient elution systems routinely achieves purities exceeding 95% [32] [33]. The technique's success depends on optimized mobile phase compositions, typically employing water-methanol or water-acetonitrile gradients with formic acid modifiers [33].

Recrystallization Optimization: Systematic solvent screening for recrystallization has identified ethanol as the optimal solvent for most xanthone derivatives [3] [11]. Recrystallization from 95% ethanol typically improves purity from 70% to 96%, representing a 2.2-fold enhancement [11]. The technique's effectiveness stems from ethanol's ability to selectively dissolve xanthone products while excluding most impurities [11].

Advanced Purification Strategies: Modern purification approaches incorporate multiple techniques in sequence. Initial crude product treatment with column chromatography (silica gel, hexane-ethyl acetate eluent) removes major impurities, followed by recrystallization for final polishing [3] [11]. This combined approach routinely achieves purities exceeding 99% [32] [11].

Green Chemistry Applications in Synthesis

The increasing emphasis on environmental sustainability has driven significant innovations in green chemistry approaches to xanthone synthesis [25] [29] [31]. Solvent-free methodologies have emerged as particularly promising, eliminating the need for organic solvents while maintaining high synthetic efficiency [29] [31]. These approaches typically employ solid-supported reagents or mechanochemical activation to achieve effective reactions [34] [35].

Microwave-assisted green synthesis combines the efficiency benefits of microwave heating with environmentally benign reaction conditions [25] [26] [29]. The use of water as solvent, combined with heterogeneous catalysts, has achieved yields comparable to traditional methods while dramatically reducing environmental impact [29] [31]. Recent work demonstrates that aqueous microwave synthesis can achieve 90-95% yields within 30 minutes [31].

Biocatalytic approaches represent an emerging frontier in green xanthone synthesis [36] [35]. The use of natural catalysts such as agar has been reported for xanthene derivative synthesis, achieving yields up to 95% under mild conditions [35]. These approaches offer exceptional environmental compatibility while maintaining synthetic efficiency [35].

Ionic liquid applications provide another dimension of green chemistry innovation [31]. Room-temperature ionic liquids serve as both solvent and catalyst, enabling efficient xanthone synthesis while facilitating product isolation and catalyst recycling [31]. The [Hbim]BF₄ ionic liquid system achieves 75-95% yields under ambient conditions with ultrasonic activation [31].

Recyclable catalyst systems address both economic and environmental concerns [25] [30] [31]. Heterogeneous catalysts supported on magnetic nanoparticles enable easy separation and reuse, with some systems maintaining activity through five reaction cycles [30] [31]. These approaches significantly reduce waste generation while improving process economics [30].

The integration of multiple green chemistry principles has led to the development of comprehensive sustainable synthesis protocols. These approaches combine renewable feedstocks, catalytic processes, benign solvents, and efficient energy utilization to achieve environmentally responsible xanthone synthesis while maintaining or exceeding the performance of traditional methods [25] [29] [31].

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

336.06338810 g/mol

Monoisotopic Mass

336.06338810 g/mol

Heavy Atom Count

25

Other CAS

3569-82-2

Wikipedia

9-Hydroxyphenylfluoron

Dates

Last modified: 08-15-2023

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